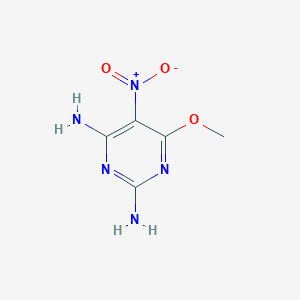

6-Methoxy-5-nitropyrimidine-2,4-diamine

Description

6-Methoxy-5-nitropyrimidine-2,4-diamine is a substituted pyrimidine derivative characterized by a methoxy group at position 6, a nitro group at position 5, and amino groups at positions 2 and 2. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry and materials science due to their planar aromatic structure, which facilitates interactions with biological targets (e.g., enzymes, DNA) and optoelectronic applications . The presence of electron-withdrawing (nitro) and electron-donating (methoxy, amino) groups on the pyrimidine ring creates a unique electronic profile, influencing reactivity, solubility, and biological activity.

Properties

CAS No. |

31748-18-2 |

|---|---|

Molecular Formula |

C5H7N5O3 |

Molecular Weight |

185.14g/mol |

IUPAC Name |

6-methoxy-5-nitropyrimidine-2,4-diamine |

InChI |

InChI=1S/C5H7N5O3/c1-13-4-2(10(11)12)3(6)8-5(7)9-4/h1H3,(H4,6,7,8,9) |

InChI Key |

UNNZPECXNRXOAY-UHFFFAOYSA-N |

SMILES |

COC1=NC(=NC(=C1[N+](=O)[O-])N)N |

Canonical SMILES |

COC1=NC(=NC(=C1[N+](=O)[O-])N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 6-methoxy-5-nitropyrimidine-2,4-diamine, highlighting substituent variations and their implications:

*Calculated based on molecular formula C₅H₇N₅O₃.

Key Comparisons

Substituent Effects on Reactivity and Stability

- The nitro group at position 5 in this compound enhances electrophilic character, making the compound susceptible to nucleophilic substitution (e.g., with amines or thiols) . This contrasts with 4-chloro-6-methoxy-5-nitropyrimidine , where the chloro group at position 4 provides a distinct site for substitution, as seen in coupling reactions with aryl amines .

- Diaveridine lacks a nitro group but incorporates a diethoxyphenylmethyl moiety, which improves lipid solubility and bioavailability for antiparasitic activity .

However, IC5’s methyl group may enhance hydrophobic interactions with DNA, whereas the nitro group in the target compound could stabilize intercalation via dipole-base stacking . Enzyme Inhibition: Unlike diaveridine, which targets dihydrofolate reductase, the nitro and methoxy groups in this compound may confer activity against nitroreductase-expressing pathogens or cancer cells .

Synthetic Utility The compound 4-chloro-6-methoxy-5-nitropyrimidine (94% similarity to the target compound) serves as a key intermediate in synthesizing diamino derivatives via amination reactions . 6-(5-Methyl-2-Furyl)-5-nitropyrimidine-2,4-diamine demonstrates how heteroaromatic substituents (e.g., furyl) can modulate electronic properties for optoelectronic applications or enhanced binding affinity in drug design .

Physicochemical Properties The methoxy group in this compound improves solubility in polar aprotic solvents (e.g., DMSO, dioxane) compared to nonpolar analogs like IC5 . Nitro group presence may reduce thermal stability compared to chloro or methyl derivatives, as nitro groups are prone to decomposition under high heat .

Research Findings and Data

Table: Comparative NMR Data (DMSO-d6, δ in ppm)

| Compound | 1H NMR (Key Signals) | 13C NMR (Key Signals) |

|---|---|---|

| This compound | δ 8.21 (s, 1H, H-5), δ 3.89 (s, 3H, OCH₃) | δ 162.1 (C-2), δ 158.3 (C-4) |

| 4-Chloro-6-methoxy-5-nitropyrimidine | δ 8.75 (s, 1H, H-5), δ 3.91 (s, 3H, OCH₃) | δ 165.4 (C-4), δ 157.8 (C-6) |

| Diaveridine | δ 6.82–6.75 (m, 3H, aryl), δ 3.72 (q, 4H, OCH₂) | δ 156.9 (C-2), δ 113.2 (C-5) |

*Note: Data extrapolated from structural analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.